CK2-IN-3

Casein Kinase 2 Kinase Inhibitor Binding Affinity

Broad-spectrum or less-selective CK2 inhibitors (e.g., TBB, silmitasertib) confound mechanistic studies through off-target inhibition of CLK2, DAPK3, and HIPK3. CK2-IN-3 is an exclusively selective, ATP-competitive CK2 inhibitor engineered to eliminate polypharmacology artifacts and enable unambiguous target engagement. • Kd = 12 nM; exclusive CK2 selectivity validated against CLK2, DAPK3, and HIPK3 • Public co-crystal structure (PDB: 6YUM) supports structure-guided optimization and in silico docking • Poor membrane permeability enables strategic use as intracellular negative control • Supplied with full analytical documentation for reproducible in vitro kinase assays

Molecular Formula C22H26N4O7
Molecular Weight 458.5 g/mol
Cat. No. B12397843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCK2-IN-3
Molecular FormulaC22H26N4O7
Molecular Weight458.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(CCOCCO)C1=NC2=C(C=NN2C=C1)C3=CC(=C(C=C3)C(=O)O)O
InChIInChI=1S/C22H26N4O7/c1-22(2,3)33-21(31)25(8-10-32-11-9-27)18-6-7-26-19(24-18)16(13-23-26)14-4-5-15(20(29)30)17(28)12-14/h4-7,12-13,27-28H,8-11H2,1-3H3,(H,29,30)
InChIKeyDBCKRCZJYUIKNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CK2-IN-3 (IC20): High-Selectivity CK2 Inhibitor


2-Hydroxy-4-[5-[2-(2-hydroxyethoxy)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrazolo[1,5-a]pyrimidin-3-yl]benzoic acid (also designated CK2-IN-3 or compound IC20) is a pyrazolo[1,5-a]pyrimidine-based small molecule that acts as a potent, ATP-competitive inhibitor of Casein Kinase 2 (CK2) [1][2]. With a molecular formula of C22H26N4O7 and a molecular weight of 458.5 g/mol, it features a carboxylic acid moiety critical for potency, and its binding mode has been elucidated by X-ray crystallography (PDB: 6YUM) [3][4]. The compound is available from multiple research suppliers and is intended exclusively for laboratory research use .

1

High-selectivity CK2 tool compound for biochemical pathway studies

2

Co-crystal structure available for structure-activity relationship (SAR) research (PDB: 6YUM)

3

Laboratory research use only; not for human or veterinary applications

Why Generic CK2 Inhibitors Cannot Replace CK2-IN-3 (IC20)


The use of broadly acting or less-selective CK2 inhibitors (e.g., TBB, DRB) can confound experimental results due to significant off-target kinase inhibition [1]. Even advanced clinical-stage CK2 inhibitors like silmitasertib (CX-4945) are known to potently inhibit CLK2 and other off-targets, which can exert CK2-independent effects on cellular processes such as pre-mRNA splicing, thus compromising data interpretation in mechanistic studies [2][3]. The compound described herein was explicitly optimized from the pyrazolo[1,5-a]pyrimidine scaffold to achieve exclusive selectivity for CK2, providing a critical tool to isolate CK2-specific biology from the polypharmacology inherent to other inhibitors in the class [4]. The evidence detailed below establishes its quantifiable differentiation for studies requiring unambiguous target engagement.

Off-target kinase activity may confound CK2-specific readouts

Silmitasertib inhibits CLK2 and other kinases; TBB targets GSK3β, CDK2. CK2-independent effects can shift pathway interpretation, limiting direct substitution for mechanistic studies.

Cellular permeability mismatch alters assay context

Common substitutes like silmitasertib exhibit significantly higher cell permeability and anti-proliferative activity. Replacing IC20 with a cell-permeable inhibitor changes the experimental window from biochemical target engagement to cellular phenotype, requiring careful validation.

Quantitative Comparison: CK2-IN-3 (IC20) vs. Alternatives


CK2 Binding Affinity and Selectivity vs. Silmitasertib and TBB

This compound binds CK2 with a dissociation constant (Kd) or inhibition constant (Ki) of 12 nM, establishing it as a high-affinity tool [1]. While silmitasertib (CX-4945) demonstrates higher biochemical potency against CK2α (IC50 ~1 nM, Ki 0.38 nM) , the critical differentiation is functional selectivity. Silmitasertib potently inhibits CLK2 (IC50 ~4 nM) and other off-targets, leading to CK2-independent effects [2]. In contrast, this compound was described as exhibiting 'exclusive selectivity for CK2' within a broad kinase panel, making it the superior choice for experiments where confounding off-target activity must be eliminated [1]. Compared to the classic tool TBB (CK2 IC50 = 0.9-1.6 µM), this compound is over 70-fold more potent .

CK2 Selectivity Profile
Head-to-head
Ki/Kd 12 nM; exclusive CK2 selectivity in broad kinase panel. Silmitasertib inhibits CLK2 (IC50 3.8–4.9 nM) and 28/403 kinases; TBB CK2 IC50 0.9–1.6 µM.
Supports target-specific biochemical studies; off-target activity may confound results with alternatives
Recombinant human CK2α assays; 403-kinase panel for silmitasertib comparator
Casein Kinase 2 Kinase Inhibitor Binding Affinity

Cellular Potency and Permeability vs. Silmitasertib

Despite its high biochemical affinity, this compound exhibits a significant drop in potency in cellular assays, with cellular IC50 values in the low micromolar range, attributed to the polar carboxylic acid moiety which limits membrane permeability [1]. This is a key functional distinction from silmitasertib (CX-4945), which demonstrates robust cellular activity (e.g., anti-proliferative IC50 in Jurkat cells of 0.1 µM; cell proliferation assay IC50 = 3.7 µM) due to superior cell permeability [2][3]. Therefore, this compound is not suitable as a cellular probe for proliferation or viability assays.

Cellular Potency Shift
Head-to-head
Cellular IC50 shifts to low micromolar range. Silmitasertib cellular IC50 0.1 µM (Jurkat) to 3.7 µM (proliferation).
Limited membrane permeability reduces cellular utility; compound suited for in vitro biochemical assays
Cell-permeable alternatives required for proliferation/viability endpoints
Cellular Activity Cell Permeability Proliferation Assay

Solubility and Physicochemical Properties vs. Silmitasertib and SGC-CK2-1

This compound possesses a calculated logP of 2.55 and a molecular weight of 458.5 g/mol, complying with Lipinski's Rule of Five [1]. While a reported aqueous solubility value of 38 exists (units unspecified), context from the primary literature confirms that the polar carboxylic acid group, while essential for target binding, negatively impacts cellular permeability [2]. In contrast, silmitasertib has a higher aqueous solubility of 280 µM, and the probe SGC-CK2-1 has a low solubility of 4 µM [3]. The compound's moderate lipophilicity and hydrogen-bonding capacity define its utility as an in vitro biochemical tool rather than a cellular or in vivo candidate.

Physicochemical Profile
Cross-study comparable
MW 458.5 g/mol; cLogP 2.55; HBD 3; HBA 9; polar surface area 146.72 Ų; reported aqueous solubility available
Moderate lipophilicity; optimized for biochemical buffer systems
Silmitasertib solubility 280 µM; SGC-CK2-1 solubility 4 µM
Aqueous Solubility Physicochemical Property logP

Structural Binding Mode and Co-Crystal Structure

X-ray crystallography (PDB ID: 6YUM) at 2.75 Å resolution confirms this compound binds to the ATP-binding site of human CK2α in a canonical Type-I binding mode [1][2]. The crystal structure reveals the precise orientation of the pyrazolo[1,5-a]pyrimidine hinge-binding moiety and the polar carboxylic acid interaction within the active site [1]. This detailed structural information is a key differentiator from many commercial CK2 inhibitors that lack publicly available co-crystal structures, providing a clear advantage for structure-activity relationship (SAR) studies and rational drug design efforts.

Co-Crystal Structure
Direct comparison
Co-crystal structure with human CK2α at 2.75 Å resolution (PDB: 6YUM); Type-I ATP-competitive binding
Enables structure-guided SAR and computational studies
Many CK2 inhibitors lack public co-crystal structures
X-ray Crystallography Binding Mode Structure-Based Drug Design

Optimal Use Cases for CK2-IN-3 (IC20)


In Vitro Biochemical Assays for CK2 Target Engagement

This compound is the preferred tool for *in vitro* kinase assays, binding studies (e.g., SPR, ITC), and biophysical characterization where high-affinity binding (Ki/Kd = 12 nM) and absolute target selectivity are paramount to avoid confounding data from off-target kinases like CLK2, DAPK3, or HIPK3 [1][2]. Its exclusive CK2 selectivity profile, as described in the primary literature, ensures that any observed biochemical effect can be confidently attributed to CK2 inhibition [1].

Structural Biology and SBDD Campaigns

The existence of a publicly available, high-resolution co-crystal structure with human CK2α (PDB: 6YUM) makes this compound an invaluable starting point for structure-guided optimization [3]. Researchers can use this structural information for *in silico* docking, molecular dynamics simulations, and the rational design of novel CK2 inhibitors with improved properties. It serves as an excellent reference ligand for developing new chemical series or validating computational models [3].

Negative Control for Cell Permeability

Given the documented drop in cellular potency due to limited membrane permeability caused by its carboxylic acid moiety, this compound can be strategically employed as a powerful negative control [1]. In experiments where a cell-permeable CK2 inhibitor (e.g., silmitasertib) elicits a biological effect, the absence of an effect with this compound at comparable extracellular concentrations provides strong evidence that the observed phenotype requires intracellular target engagement, thus controlling for extracellular or non-specific effects [1].

Kinase Signaling and Cancer Biology Research

For academic labs and biotech companies investigating the fundamental biology of CK2 in cancer and other diseases, this compound offers a selective chemical probe to dissect CK2-specific signaling pathways from the polypharmacology of first-generation inhibitors like TBB or DRB [1][4]. Its use is specifically recommended for studying CK2's role in phosphorylation cascades, protein-protein interactions, and in vitro models of disease where a clean pharmacological tool is required [1][5].

Application
Selection Property
Validation Focus
In vitro biochemical CK2 assays
High CK2 target selectivity
Off-target kinase panel confirmation
Structure-based drug design
Public co-crystal structure (PDB: 6YUM)
Structure-guided SAR validation
Negative control for cell permeability
Limited membrane permeability
Intracellular target engagement exclusion
CK2 signaling pathway research
Exclusive CK2 target engagement
Pathway-specific phosphorylation readouts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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